(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with a benzodiazole core structure. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a butyl group at the 1st position of the benzodiazole ring. Boronic acids are known for their versatile chemistry and are widely used in organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis of this compound typically involves the reaction of a suitable benzodiazole precursor with a boronic acid derivative under specific reaction conditions. For example, a common method involves the reaction of 1-butyl-6-fluoro-2-methyl-1,3-benzodiazole with a boronic acid ester in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic acid group to boronic esters or boronic acids.
Substitution: Substitution reactions at the boronic acid group can lead to the formation of different boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions are typically optimized based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the boronic acid.
Reduction Products: Boronic esters and other reduced forms of the boronic acid.
Substitution Products: Different boronic acid derivatives based on the nucleophile used.
Scientific Research Applications
(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound can be used in biological studies to investigate the role of boronic acids in biological systems.
Industry: The compound is used in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid can be compared with other similar compounds, such as:
(1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but with an ethyl group instead of a butyl group.
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but without the butyl group.
(1-tert-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but with a tert-butyl group instead of a butyl group.
Properties
IUPAC Name |
(1-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O2/c1-3-4-5-16-8(2)15-11-6-9(13(17)18)10(14)7-12(11)16/h6-7,17-18H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLNZIIKJMMDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C(=N2)C)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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